

An In-depth Technical Guide to 3,3'-Dimethylbiphenyl

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Compound of Interest

Compound Name: **3,3'-Dimethylbiphenyl**

Cat. No.: **B1664587**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3,3'-Dimethylbiphenyl**, a substituted aromatic hydrocarbon. It details the compound's chemical identity, including its CAS number and various synonyms, and presents a thorough compilation of its physical and chemical properties. The guide outlines established synthetic methodologies, including a detailed experimental protocol for its preparation. Furthermore, it delves into the compound's applications, particularly within the realm of chemical synthesis, and addresses its toxicological profile and safety considerations. This document is intended to serve as a valuable resource for professionals in research, development, and manufacturing who work with or are interested in the properties and applications of **3,3'-Dimethylbiphenyl**.

Chemical Identity and Properties

3,3'-Dimethylbiphenyl, also known as m,m'-bitolyl, is a biphenyl derivative with a methyl group substituted at the 3 and 3' positions of the biphenyl core.

CAS Number: 612-75-9[1][2][3]

Synonyms: m,m'-Bitoluene, 3,3'-Bitolyl, 1-methyl-3-(3-methylphenyl)benzene[1][2][3]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **3,3'-Dimethylbiphenyl**.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₄	[2]
Molecular Weight	182.26 g/mol	[1][2][3]
Appearance	Colorless to amber or dark green clear liquid	[1]
Melting Point	5-7 °C (lit.)	[1]
Boiling Point	286 °C at 713 mmHg (lit.)	[1]
Density	0.999 g/mL at 25 °C (lit.)	[1]
Refractive Index (n _{20/D})	1.594 (lit.)	[1]
Flash Point	113 °C (235.4 °F) - closed cup	
Solubility	Insoluble in water.	[4]

Synthesis of 3,3'-Dimethylbiphenyl

The synthesis of **3,3'-Dimethylbiphenyl** can be achieved through several methods. One of the well-established procedures involves the deamination of o-tolidine, as detailed in Organic Syntheses. Other notable methods include the Ullmann and Suzuki coupling reactions.

Experimental Protocol: Deamination of o-Tolidine

This protocol is adapted from a procedure for a related compound in Organic Syntheses, which specifies its applicability to the synthesis of **3,3'-Dimethylbiphenyl** from o-tolidine.

Materials:

- o-Tolidine
- Hydrochloric acid (concentrated)

- Sodium nitrite
- Hypophosphorous acid (30%)
- Benzene
- Anhydrous sodium sulfate

Procedure:

- Tetrazotization: 27 g (0.13 mole) of o-tolidine is tetrazotized according to the procedure described in *Organic Syntheses, Coll. Vol. 2, 145* (1943).
- Decomposition: The cold, clear red filtrate from the tetrazotization is rapidly poured into a 2-liter flask containing 325 ml of ice-cold 30% hypophosphorous acid solution. Immediate evolution of nitrogen occurs.
- Reaction Completion: The flask is loosely stoppered and placed in a refrigerator for 8–10 hours, followed by standing at room temperature for another 8–10 hours.
- Extraction: The reaction product is transferred to a 2-liter separatory funnel, and the red oily layer is separated. The aqueous layer is extracted once with 60 ml of benzene.
- Drying and Distillation: The combined red oil and benzene extract are dried with anhydrous sodium sulfate. The benzene is removed by distillation from a modified Claisen flask. The residue is then distilled under reduced pressure (3 mm) at a bath temperature of 155 °C to yield **3,3'-Dimethylbiphenyl**.

Alternative Synthetic Routes

- Ullmann Coupling: This reaction involves the copper-catalyzed coupling of two molecules of an aryl halide. For the synthesis of **3,3'-Dimethylbiphenyl**, 3-halotoluene (e.g., 3-iodotoluene or 3-bromotoluene) can be dimerized in the presence of copper. While effective, this method often requires high temperatures.
- Suzuki Coupling: A more modern and versatile method, the Suzuki coupling involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. For

3,3'-Dimethylbiphenyl, this could involve the reaction of 3-tolylboronic acid with a 3-halotoluene in the presence of a palladium catalyst and a base.

Applications in Research and Development

While specific applications of **3,3'-Dimethylbiphenyl** in drug development are not extensively documented in publicly available literature, its structural motif is relevant to medicinal chemistry. The biphenyl scaffold is a common feature in many biologically active molecules. The methyl groups in the 3 and 3' positions can influence the molecule's conformation, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Derivatives of biphenyl compounds are known to possess a wide range of biological activities. For instance, polymers derived from 3,3'-dimethoxybiphenyl-4,4'-diamine, a related structure, have been investigated for their antibacterial and anticancer properties.^[5] This suggests that the 3,3'-disubstituted biphenyl core can serve as a template for the development of novel therapeutic agents.

3,3'-Dimethylbiphenyl is also used as a reagent in organic synthesis. For example, it has been employed in the palladium-catalyzed chemoselective arylation of functionalized 4-chlorocoumarins with triarylbismuth.^[3]

Toxicology and Safety Information

Hazard Identification

3,3'-Dimethylbiphenyl is classified with the following hazards:

- Skin irritation: Category 2^[1]
- Eye irritation: Category 2^[1]
- Specific target organ toxicity – single exposure: Category 3^[1]

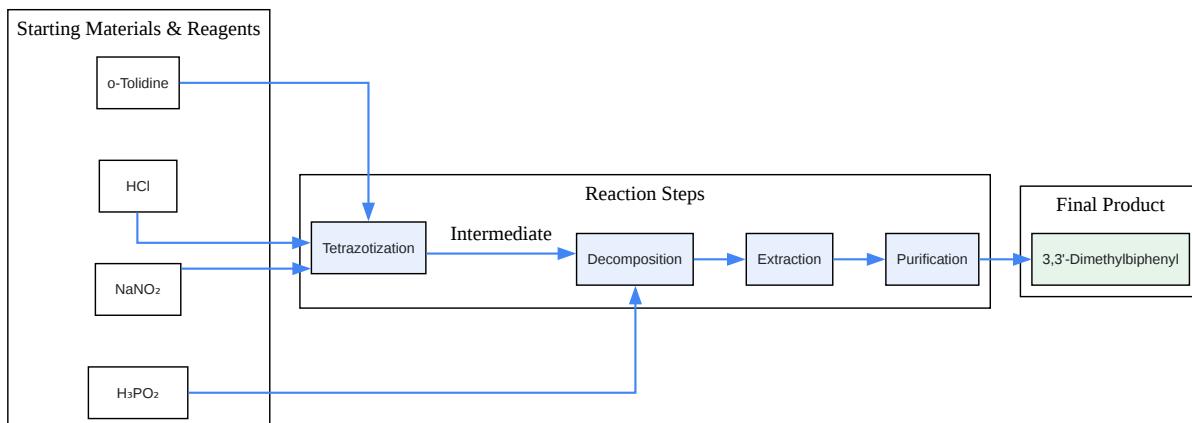
Safety and Handling

- Personal Protective Equipment (PPE): Eyeshields and gloves should be worn when handling this chemical.

- Storage: It is classified as a combustible liquid and should be stored accordingly.
- First Aid:
 - Inhalation: Move the person to fresh air.
 - Skin Contact: Wash off with soap and plenty of water.
 - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
 - Ingestion: Do NOT induce vomiting.

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of **3,3'-Dimethylbiphenyl** via the deamination of o-tolidine.



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Caption: Workflow for the synthesis of **3,3'-Dimethylbiphenyl**.

This guide provides a foundational understanding of **3,3'-Dimethylbiphenyl** for scientific and professional audiences. Further research into its specific biological activities and potential as a scaffold in drug discovery is warranted.

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